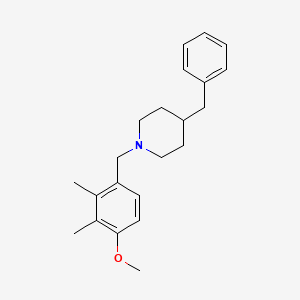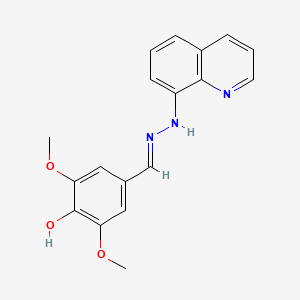![molecular formula C19H23N3O3S B6045796 3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B6045796.png)
3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core, substituted with an azepane-1-sulfonyl group and a pyridin-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Azepane-1-Sulfonyl Group: This step involves the sulfonylation of the azepane ring, which can be achieved using sulfonyl chlorides in the presence of a base.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with a pyridin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(AZEPANE-1-SULFONYL)-5-{PYRAZOLO[1,5-A]PYRIDIN-7-YL}BENZOIC ACID
- 3-(AZEPANE-1-SULFONYL)-1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2-DIHYDROPYRIDIN-2-ONE
Uniqueness
3-(AZEPANE-1-SULFONYL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(21-15-17-9-3-4-11-20-17)16-8-7-10-18(14-16)26(24,25)22-12-5-1-2-6-13-22/h3-4,7-11,14H,1-2,5-6,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJPVRFCZCXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)nicotinamide](/img/structure/B6045714.png)
![1-(4-morpholinyl)-3-[3-({[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6045737.png)
![N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045759.png)
![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![8-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6045791.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

